molecular formula C20H20ClN3O4 B1426631 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1306738-30-6

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

Katalognummer: B1426631
CAS-Nummer: 1306738-30-6
Molekulargewicht: 401.8 g/mol
InChI-Schlüssel: YBDHLYOJLCJEKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide represents a sophisticated organic compound that exemplifies modern synthetic chemistry approaches to heterocyclic compound development. The molecule incorporates multiple functional groups that are frequently encountered in medicinal chemistry and pharmaceutical research, making it a valuable subject for chemical analysis and structural study. The compound's architecture features a central piperazinone ring system that serves as a scaffold for additional functional group attachments, including a chloroacetyl substituent and an extended phenoxyphenyl acetamide chain.

The structural complexity of this compound reflects contemporary trends in pharmaceutical chemistry, where multi-functional molecules are designed to interact with biological systems through multiple mechanisms. Research indicates that compounds containing piperazine derivatives often exhibit significant biological activity, while phenoxy substitutions are known to influence molecular binding properties and pharmacokinetic characteristics. The presence of the chloroacetyl group introduces additional reactivity potential, suggesting possible applications in chemical synthesis or as a synthetic intermediate for more complex molecular structures.

Commercial availability of this compound through specialized chemical suppliers indicates its recognized value in research applications, with current market data showing availability in gram-scale quantities for laboratory research purposes. The compound's designation for research use only reflects its status as an investigational chemical rather than a commercially approved substance, consistent with its role in academic and industrial research settings.

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The naming convention begins with the acetamide functionality as the principal group, followed by systematic identification of the substituent groups in order of priority and position. The nomenclature reflects the molecule's structural hierarchy, beginning with the terminal acetamide group and working systematically through the piperazinone ring system to the chloroacetyl substituent.

Chemical identification databases recognize this compound through multiple naming systems and structural representations, ensuring consistent identification across different research and commercial platforms. The systematic approach to nomenclature allows for unambiguous communication of the molecular structure among researchers and facilitates accurate database searches and chemical inventory management. Current chemical databases employ both traditional nomenclature systems and modern computational approaches to ensure comprehensive identification and cross-referencing capabilities.

The complexity of the systematic name reflects the molecule's sophisticated architecture, with each component of the name corresponding to specific structural features that contribute to the compound's overall chemical and physical properties. Database searches reveal that systematic nomenclature serves as the primary identification method for this compound across major chemical databases and commercial suppliers.

International Union of Pure and Applied Chemistry Name Derivation

The International Union of Pure and Applied Chemistry name derivation for this compound follows established protocols for heterocyclic compounds containing multiple functional groups and substituents. The systematic naming process begins with identification of the principal functional group, which in this case is the acetamide moiety, serving as the base structure for nomenclature development. The naming convention then proceeds to identify and position the various substituent groups according to their structural priority and chemical significance within the overall molecular framework.

Eigenschaften

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-13-19(26)24-11-10-22-20(27)17(24)12-18(25)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,22,27)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDHLYOJLCJEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN3OC_{20}H_{20}ClN_{3}O, with a molecular weight of approximately 357.84 g/mol. Its structure features a piperazine ring substituted with a chloroacetyl group and a phenoxyphenyl moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H20ClN3O
Molecular Weight357.84 g/mol
IUPAC Name2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
CAS Number1306738-30-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like the compound . Research conducted on various N-substituted phenyl chloroacetamides demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chloroacetamides against Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings indicated that compounds with halogenated substituents, particularly those similar to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide, exhibited significant activity against S. aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamideStrongModerateWeak
N-(4-chlorophenyl) chloroacetamideStrongWeakModerate
N-(4-fluorophenyl) chloroacetamideModerateWeakStrong

The biological activity of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is believed to be linked to its ability to penetrate bacterial cell membranes due to its lipophilic nature, allowing it to interfere with essential cellular processes . The presence of the chloroacetyl group enhances its reactivity with nucleophiles in microbial cells, leading to bactericidal effects.

Anticancer Potential

In addition to antimicrobial properties, compounds similar to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide have been studied for their anticancer activities. Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Activity

A study involving analogs of this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, thereby inhibiting mitosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide/Piperazine Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Use Reference ID
Target Compound : 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide C₂₂H₂₁ClN₄O₄ 4-Phenoxyphenyl, chloroacetyl, 3-oxopiperazine ~452.9* Not explicitly reported Inferred
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide C₁₅H₁₈ClN₃O₃ 4-Methylphenyl, chloroacetyl, 3-oxopiperazine 323.77 Discontinued (lab use only)
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxopiperazin-2-yl}acetamide C₂₀H₂₈ClN₅O₃ 4-Chlorophenyl, 4-ethylpiperazinyl, 3-oxopiperazine 421.93 Not reported (structural analog)
2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide C₂₅H₂₂N₄O₄ 4-Phenoxyphenyl, benzyluracil 442.47 Antiviral (cytomegalovirus inhibition)
2-(1-{[4-(4-Chlorophenyl)piperazinyl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide C₂₄H₂₈ClN₅O₃ Phenyl, 4-chlorophenylpiperazinyl, 3-oxopiperazine 470.0 Not reported (structural analog)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl, chloroacetyl 203.6 Intermediate for heterocyclic synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The 4-phenoxyphenyl group (present in the target compound and ’s derivative) is associated with antiviral activity, particularly against cytomegalovirus . In contrast, the 4-methylphenyl analog () lacks reported bioactivity and was discontinued, suggesting substituent bulk and electronics critically influence efficacy . This moiety is shared with ’s intermediate, which is used to synthesize heterocycles like quinolinyloxy acetamides .

Piperazine Modifications :

  • The 3-oxopiperazine core in the target compound is analogous to ’s derivative, which incorporates a 4-ethylpiperazinyl group. Such modifications may enhance solubility or receptor affinity .
  • Replacement of the piperazine ring with a uracil scaffold () shifts activity toward antiviral applications, highlighting the role of heterocycle choice in target specificity .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 4-fluorophenyl in ) are often intermediates, while those with complex side chains (e.g., 4-phenoxyphenyl) require multi-step coupling reactions .

Vorbereitungsmethoden

Key Synthetic Strategy Overview

The synthesis of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide generally involves three major stages:

Each step requires careful control of reaction conditions to achieve high yield and purity.

Preparation of the Piperazin-2-one Core

The piperazin-2-one ring is typically synthesized via cyclization of appropriate diamine precursors with keto or ester functionalities. A common approach involves:

  • Starting from a 1,2-diaminoethane derivative or piperazine
  • Reaction with diketones or ketoesters to form the 3-oxopiperazin-2-one ring system through intramolecular cyclization

This step often employs mild heating in solvents like ethanol or toluene and may require acid or base catalysis depending on the starting materials.

The introduction of the chloroacetyl group is a critical step, typically achieved by:

  • Reacting the piperazin-2-one intermediate with chloroacetyl chloride under controlled conditions
  • Using a base such as triethylamine or pyridine to neutralize the released HCl
  • Conducting the reaction in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to prevent side reactions

This step yields the 1-(chloroacetyl)-3-oxopiperazin-2-yl intermediate necessary for further coupling.

Formation of the Amide Bond with 4-Phenoxyphenylacetamide

The final coupling involves forming an amide bond between the chloroacetylated piperazinone and the 4-phenoxyphenylacetamide moiety. Common methods include:

  • Nucleophilic substitution of the chloroacetyl group by the amine group of 4-phenoxyphenylacetamide
  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation if direct substitution is inefficient
  • Reaction conditions typically involve mild heating (room temperature to 50 °C) in polar aprotic solvents like DMF or DMSO, with bases like triethylamine to maintain reaction progress

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Piperazin-2-one formation Diamine + ketoester, acid/base catalysis Ethanol/Toluene Reflux (80–110 °C) 70–85 Cyclization monitored by TLC
Chloroacetylation Piperazinone + chloroacetyl chloride + base DCM/THF 0–5 °C 75–90 Inert atmosphere recommended
Amide bond formation Chloroacetylated intermediate + 4-phenoxyphenylacetamide + coupling agent/base DMF/DMSO RT to 50 °C 65–80 Purification by chromatography

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) confirm the structure and molecular weight.
  • Isolation: Final products are typically purified by recrystallization or column chromatography using silica gel.

Research Findings and Optimization Notes

  • The chloroacetylation step requires strict temperature control to avoid over-acylation or decomposition.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) improves yield and reduces side products.
  • Coupling efficiency can be enhanced by pre-activating the carboxyl group or using microwave-assisted synthesis for faster reaction times.
  • Scale-up feasibility depends on controlling exothermic reactions during acylation and coupling.

Summary Table of Preparation Method

Preparation Stage Key Reagents Critical Parameters Outcome
Piperazinone ring synthesis Diamine, ketoester, acid/base Reflux temperature, reaction time 3-oxopiperazin-2-one core
Chloroacetylation Chloroacetyl chloride, base 0–5 °C, inert atmosphere 1-(chloroacetyl)-3-oxopiperazin-2-yl intermediate
Amide bond formation 4-phenoxyphenylacetamide, coupling agent, base RT to 50 °C, solvent choice Target compound: 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

This detailed synthetic approach is consistent with standard organic synthesis protocols for similar heterocyclic amides and is supported by analogous methods found in chemical literature and patent disclosures related to chloroacetylated piperazinones and phenylacetamide derivatives.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of chloroacetyl chloride with a substituted piperazine intermediate, followed by coupling to a phenoxyphenylacetamide moiety. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂) to prevent hydrolysis of reactive intermediates.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Analytical confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural validation .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent placement. For example, the chloroacetyl group shows a characteristic singlet at ~4.0 ppm (¹H) and ~170 ppm (¹³C) .
  • Infrared (IR) spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, ketone).
  • X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks in the crystal lattice .

Q. What in vitro assays are used to assess its biological activity?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based assays).
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., phenoxyphenyl or piperazine derivatives) to identify substituent-dependent trends .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) to enhance aqueous solubility.
  • In vitro ADME assays : Liver microsome stability tests to evaluate metabolic degradation.
  • Computational modeling : QSAR studies to predict logP and permeability (e.g., Caco-2 cell models) .

Q. How can computational tools predict target interactions and binding modes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for kinases or GPCRs).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS) .

Q. What experimental approaches elucidate reaction mechanisms for derivatization?

  • Kinetic studies : Monitor reaction progress via HPLC or TLC under varied temperatures/pH.
  • Isotopic labeling : Use ¹⁸O-labeled water or deuterated reagents to trace acyl transfer pathways .

Q. How should researchers address challenges in compound stability or hygroscopicity?

  • Storage : Lyophilize and store under argon at –20°C.
  • Real-time stability studies : Accelerated degradation tests (40°C/75% RH) with periodic HPLC analysis .

Q. What methods evaluate selectivity against off-target biological pathways?

  • Panels of related enzymes : Profile activity against isoforms (e.g., kinase subfamilies).
  • Surface plasmon resonance (SPR) : Measure binding kinetics to unintended targets .

Q. How are ambiguous NMR or mass spectrometry data resolved?

  • 2D NMR : HSQC and HMBC to assign overlapping signals.
  • Isotopic enrichment : Synthesize ¹³C-labeled analogs for unambiguous peak assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.